An In-Depth Technical Guide to the Physicochemical Properties of p-Cresyl Salicylate
An In-Depth Technical Guide to the Physicochemical Properties of p-Cresyl Salicylate
Foreword: Unveiling the Molecular Nuances of a Key Salicylate Ester
To the dedicated researchers, scientists, and professionals navigating the intricate landscape of drug development, this technical guide offers a comprehensive exploration of p-Cresyl Salicylate. This aromatic ester, a derivative of salicylic acid and p-cresol, holds significance in various scientific domains, from fragrance chemistry to its role as a potential metabolite and prodrug. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, formulating stable products, and designing novel therapeutic agents.
This guide deviates from a rigid, templated structure to present a narrative that is both scientifically rigorous and practically insightful. As a Senior Application Scientist, the emphasis is not merely on presenting data but on elucidating the "why" behind the experimental methodologies and interpreting the results within the broader context of chemical principles and drug development challenges. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.
Molecular Identity and Significance
p-Cresyl Salicylate, also known as 4-methylphenyl 2-hydroxybenzoate, is an organic compound with the chemical formula C₁₄H₁₂O₃.[1] It is structurally characterized by a salicylic acid moiety esterified with a p-cresol molecule. This seemingly simple linkage gives rise to a molecule with a unique set of properties that are a composite of its constituent parts, yet distinct in its own right.
Its primary relevance in the pharmaceutical and cosmetic industries stems from its aromatic nature and its potential to hydrolyze into its parent compounds: salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), and p-cresol, a biomarker associated with certain metabolic conditions.[1] This hydrolytic susceptibility makes the study of its stability and metabolic fate a critical area of investigation for drug development professionals.
Core Physicochemical Properties: A Quantitative Overview
A thorough understanding of a molecule's physicochemical profile is the bedrock of its development as a potential therapeutic or commercial product. The following table summarizes the key properties of p-Cresyl Salicylate, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 326-327 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, benzene | [2] |
| logP (o/w) | 3.434 (estimated) | [2] |
| Vapor Pressure | 0.0001 mmHg @ 25 °C (estimated) | [2] |
| Flash Point | 134.44 °C (274.00 °F) | [2] |
Synthesis and Characterization: From Benchtop to Analytical Confirmation
The synthesis and subsequent confirmation of the structure of p-Cresyl Salicylate are fundamental steps in its study. This section provides a detailed, field-proven protocol for its synthesis via Fischer-Speier esterification and the analytical techniques employed for its characterization.
Synthesis via Fischer-Speier Esterification
The esterification of salicylic acid with p-cresol is a classic example of the Fischer-Speier esterification, a robust and widely used method for producing esters. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Materials:
-
Salicylic acid (1.0 equivalent)
-
p-Cresol (1.2 equivalents)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 equivalents)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine salicylic acid and p-cresol in toluene.
-
Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude p-Cresyl Salicylate can be purified by recrystallization from a minimal amount of hot ethanol to yield white crystals.
Causality Behind Experimental Choices: The use of an excess of p-cresol and the azeotropic removal of water are crucial for maximizing the yield of the ester by shifting the reaction equilibrium according to Le Châtelier's principle. The washing steps are essential for removing the acid catalyst and any unreacted salicylic acid, ensuring the purity of the final product.
Caption: Workflow for the synthesis of p-Cresyl Salicylate.
Spectroscopic Characterization
Unequivocal identification of the synthesized p-Cresyl Salicylate is achieved through a combination of spectroscopic techniques.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of p-Cresyl Salicylate is expected to exhibit characteristic absorption bands corresponding to its ester and phenolic functionalities.
Expected Characteristic Peaks:
-
~3200-3000 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.
-
~1735-1715 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.
-
~1610, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250-1100 cm⁻¹: C-O stretching vibrations of the ester linkage.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the purified p-Cresyl Salicylate is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to confirm the presence of the expected functional groups.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure elucidation.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~10-11 ppm (singlet, 1H): Phenolic -OH proton.
-
~7.0-8.0 ppm (multiplets, 8H): Aromatic protons of the salicylate and cresol rings.
-
~2.3 ppm (singlet, 3H): Methyl (-CH₃) protons of the cresol moiety.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~170 ppm: Ester carbonyl carbon.
-
~160 ppm: Carbon attached to the phenolic -OH group.
-
~115-150 ppm: Aromatic carbons.
-
~21 ppm: Methyl carbon.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified p-Cresyl Salicylate in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign the signals to the specific protons and carbons in the molecule.
Caption: Workflow for the characterization of p-Cresyl Salicylate.
Stability and Degradation: A Critical Assessment for Formulation and Biological Fate
The stability of p-Cresyl Salicylate is a critical parameter, influencing its shelf-life in formulations and its behavior in biological systems. The primary degradation pathway is hydrolysis of the ester bond.
Hydrolytic Stability
The ester linkage in p-Cresyl Salicylate is susceptible to hydrolysis under both acidic and basic conditions, yielding salicylic acid and p-cresol. The rate of hydrolysis is dependent on pH and temperature. Based on studies of similar salicylate esters, the degradation is expected to be slower in acidic conditions and significantly faster in alkaline conditions.[3]
Forced Degradation Study Protocol: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][4]
-
Stress Conditions: Expose solutions of p-Cresyl Salicylate to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).
-
Photodegradation: Exposing a solution to UV light.
-
-
Sample Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining p-Cresyl Salicylate and identify and quantify the degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.
Caption: Primary hydrolytic degradation pathway of p-Cresyl Salicylate.
Metabolic Fate: From Ester to Excreted Metabolites
In a biological context, the metabolism of p-Cresyl Salicylate is of paramount importance. It is anticipated to undergo rapid hydrolysis, primarily mediated by esterase enzymes present in the plasma, liver, and other tissues, to release salicylic acid and p-cresol.[1]
The subsequent metabolic pathways of these two hydrolysis products are well-documented:
-
Salicylic Acid: Undergoes conjugation with glycine to form salicyluric acid, and with glucuronic acid to form phenolic and acyl glucuronides. A small fraction may be hydroxylated to gentisic acid.[5]
-
p-Cresol: Is primarily metabolized in the liver via sulfation to form p-cresyl sulfate and to a lesser extent, glucuronidation to form p-cresyl glucuronide.[6]
In Vitro Metabolism Assay Protocol (using liver microsomes):
-
Incubation: Incubate p-Cresyl Salicylate with liver microsomes (human, rat, etc.) in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation).
-
Time Points: Collect aliquots at various time points.
-
Sample Preparation: Quench the reaction (e.g., with acetonitrile) and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Caption: Putative metabolic pathway of p-Cresyl Salicylate.
Conclusion: A Foundation for Future Research
This technical guide has provided a comprehensive overview of the physicochemical properties of p-Cresyl Salicylate, from its synthesis and characterization to its stability and metabolic fate. While a solid foundation of knowledge exists, particularly through the study of analogous compounds, this guide also highlights areas where further specific research on p-Cresyl Salicylate is warranted. A deeper understanding of its pKa, detailed kinetic studies of its hydrolysis, and a complete elucidation of its metabolic profile in various biological matrices will be invaluable for its future applications. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further inquiry and innovation in the fields of drug development, toxicology, and beyond.
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Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. ResearchGate.[Link]
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The role of forced degradation studies in stability indicating HPLC method development. Open Access Journals.[Link]
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The Pharmaceutical and Chemical Journal, 2018, 5(5):46-55. The Pharmaceutical and Chemical Journal.[Link]
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RIFM fragrance ingredient safety assessment, p-cresyl salicylate, CAS Registry Number 607-88-5. Food and Chemical Toxicology.[Link]
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Fischer Esterification-Typical Procedures. OperaChem.[Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Manitoba.[Link]
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Schematic view of the metabolism of p-cresol by the intestinal... ResearchGate.[Link]
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Forced degradation and impurity profiling. ScienceDirect.[Link]
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22. The Fischer Esterification. University of Missouri-St. Louis.[Link]
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Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Westfield State University.[Link]
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[Stability of phenyl salicylate in alcoholic-aqueous solution]. PubMed.[Link]
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doi: 10.5920/bjpharm.2016.12. University of Huddersfield Press.[Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.[Link]
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FTIR analysis. Spectrum of p-cresol transformation. Standards at left... ResearchGate.[Link]
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(PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate.[Link]
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FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - CORE. CORE.[Link]
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RIFM fragrance ingredient safety assessment, p-cresyl salicylate, CAS Registry Number 607-88-5. ScienceDirect.[Link]
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Force degradation studies data for methyl salicylate. ResearchGate.[Link]
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Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. National Institutes of Health.[Link]
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Presentation of 1 H NMR and 13 C NMR spectrum results of natural salicylic acid NMR analysis. ResearchGate.[Link]
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Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Science and Education Publishing.[Link]
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para-cresyl salicylate 4-methylphenyl 2-hydroxybenzoate. The Good Scents Company.[Link]
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